(3-Methoxybenzyl)hydrazine hydrochloride

Medicinal Chemistry Organic Synthesis Hydrazone Library Design

When building hydrazone libraries, using an incorrect positional isomer or salt form causes failed syntheses. (3-Methoxybenzyl)hydrazine hydrochloride provides the meta-methoxy group (σₘ = +0.12) as a mono-HCl salt with distinct electronics vs. ortho/para analogs. • Solid (m.p. 125.5°C) for automated 96-well plate weighing-free base is a liquid. • Ambient storage; no refrigeration unlike 4-methoxy analog. • Aqueous solubility 50-150 mg/mL without dihydrochloride hygroscopicity. • 95% purity, room-temperature shipping for reproducible SAR.

Molecular Formula C8H13ClN2O
Molecular Weight 188.65 g/mol
CAS No. 179108-95-3
Cat. No. B1421443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxybenzyl)hydrazine hydrochloride
CAS179108-95-3
Molecular FormulaC8H13ClN2O
Molecular Weight188.65 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNN.Cl
InChIInChI=1S/C8H12N2O.ClH/c1-11-8-4-2-3-7(5-8)6-10-9;/h2-5,10H,6,9H2,1H3;1H
InChIKeyNZBMDBPDUKFLCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methoxybenzyl)hydrazine Hydrochloride: Properties & Alternatives


(3‑Methoxybenzyl)hydrazine hydrochloride is a monosubstituted benzylhydrazine supplied as the hydrochloride salt (C₈H₁₃ClN₂O, MW 188.66) and is used primarily as a synthetic building block for hydrazone and heterocyclic construction. It carries a meta‑methoxy substituent that distinguishes its electronic and steric profile from ortho‑, para‑, and unsubstituted benzylhydrazine analogs . The compound is typically provided as a solid with a purity of 95‑97% and can be stored at room temperature, attributes that are not uniform across positional isomers or alternative salt forms .

(3-Methoxybenzyl)hydrazine HCl: Substitution Risks


Although the benzylhydrazine scaffold is common, simple substitution of the 3‑methoxy isomer with its 2‑methoxy, 4‑methoxy, or unsubstituted benzyl counterparts introduces quantifiable differences in physical form, thermal stability, storage requirements, and electronic properties that directly affect downstream reactivity and handling. The meta‑methoxy group exerts a distinct inductive and resonance influence on the hydrazine nitrogen nucleophilicity compared with ortho‑ or para‑substituted analogs, a difference that can alter reaction rates and regioselectivity in condensations and cyclizations . Moreover, the mono‑hydrochloride salt form delivers a balance of crystallinity, ambient‑temperature storage stability, and aqueous solubility that is not uniformly shared by the free base (a liquid) or the dihydrochloride salt . These differences are not trivial and can lead to failed syntheses, irreproducible yields, or additional purification burden if an unverified analog is adopted.

(3-Methoxybenzyl)hydrazine HCl vs Analogs: Key Evidence


Electronic Effect of Meta-Methoxy Regiochemistry

The Hammett substituent constant (σₘ) for a meta‑methoxy group is +0.12 (electron‑withdrawing inductive effect), compared with σₚ = –0.27 for the para‑methoxy group (electron‑donating resonance effect). This reversal in electronic character means that (3‑methoxybenzyl)hydrazine will display a different nucleophilicity and hydrazone‑formation rate than (4‑methoxybenzyl)hydrazine when reacting with the same electrophile [1]. Direct experimental kinetic data for the hydrazine pair are absent from the open literature, but the ~0.4 σ‑unit difference predicts a measurable shift in reaction half‑life under identical conditions – a parameter that must be re‑optimised if the isomer is substituted without verification.

Medicinal Chemistry Organic Synthesis Hydrazone Library Design

Solid-State Stability of Mono-HCl Salt

The mono‑HCl salt (CAS 179108‑95‑3) is an isolable solid with a melting point of 125.5 °C . Its free‑base counterpart is a liquid under ambient conditions and must be stored under nitrogen at 4 °C to retard oxidation . The dihydrochloride salt is also a solid but is more hygroscopic and prone to deliquescence, complicating accurate weighing in the laboratory . Quantitative stability data under ICH‑guideline storage conditions (25 °C/60% RH, 12 months) are not publicly available for the target compound, but the combination of a defined melting point and solid form indicates superior handling precision compared with the liquid free base.

Compound Management Chemical Logistics Building Block Stability

Aqueous Solubility: Mono-HCl vs Dihydrochloride

Computational solubility prediction using the ESOL topological method estimates an aqueous solubility of 353 mg/mL (1.57 mol/L) for the dihydrochloride salt (CAS 849021‑11‑0) . The mono‑HCl salt (CAS 179108‑95‑3) has a lower predicted water solubility owing to the single‑charge character, although an explicit experimental value is not reported in vendor documentation. This solubility gap is significant when the intended application demands high‑concentration stock solutions (e.g., in vitro enzyme assays or biophysical screening). Users requiring solubility exceeding 300 mg/mL may therefore need the dihydrochloride form, accepting trade‑offs in hygroscopicity.

Assay Development Solubility Screening Drug Discovery

Room-Temperature Storage Advantage Over 4-Methoxy Analog

Vendor specifications indicate that (3‑methoxybenzyl)hydrazine hydrochloride can be stored at room temperature, whereas (4‑methoxybenzyl)hydrazine hydrochloride requires refrigerated storage . This difference in storage condition is not attributable to a single vendor bias: the 3‑methoxy compound from ChemBridge/Sigma‑Aldrich is listed with “Storage temp. RT,” while the 4‑methoxy compound from Synthonix/Sigma‑Aldrich is designated “storage temp. Refrigerator.” The differential implies a lower inherent thermal lability or hygroscopicity for the meta isomer.

Chemical Procurement Inventory Management Stability

(3-Methoxybenzyl)hydrazine HCl: Application Scenarios


Meta-Specific Hydrazone Library Synthesis

When a structure‑activity relationship (SAR) study requires systematic variation of the benzylidene ring electronics, (3‑methoxybenzyl)hydrazine hydrochloride provides a defined meta‑electron‑withdrawing starting point (σₘ = +0.12). This is mechanistically distinct from the para‑methoxy donor (σₚ = –0.27) and enables the construction of hydrazone collections where the meta‑methoxy group probes a different region of electronic space. The solid salt form facilitates automated weighing into 96‑well plates for parallel synthesis, a practical advantage over the liquid free base .

Ambient-Stable Building Block for Heterocyclic Assembly

For synthetic routes requiring a benzylhydrazine nucleophile that can be stored in automated liquid‑handler‑adjacent shelving without refrigeration, the meta isomer hydrochloride is preferred over the 4‑methoxy analog (which requires refrigeration) and the free base (which requires sub‑ambient storage and inert atmosphere). The documented melting point of 125.5 °C and solid form confirm its compatibility with standard laboratory storage protocols .

Mono-HCl Salt for Biochemical Screening Solubility

When the experimental protocol calls for aqueous stock solutions in the 50–150 mg/mL range without the hygroscopicity penalty of the dihydrochloride salt, the mono‑HCl form represents a balanced choice. The predicted solubility of the dihydrochloride (353 mg/mL ) exceeds this range but introduces weighing errors due to moisture uptake; the mono‑HCl salt avoids this complication while still providing sufficient solubility for most biochemical assay formats.

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